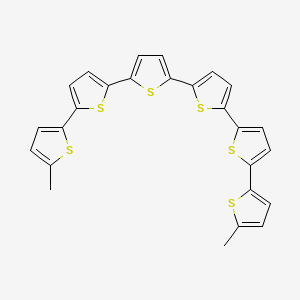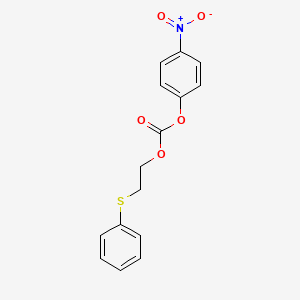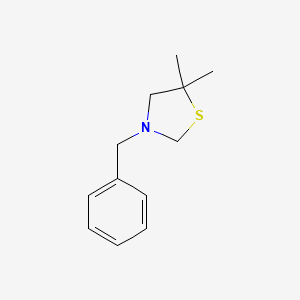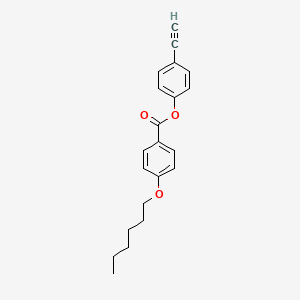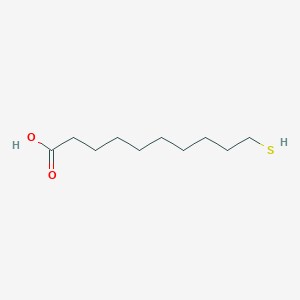
Decanoic acid, 10-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 10-mercapto-, also known as 10-mercaptodecanoic acid, is an organic compound with the molecular formula C10H20O2S. It is a derivative of decanoic acid, where a mercapto group (-SH) is attached to the tenth carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanoic acid, 10-mercapto-, can be synthesized through several methods. One common approach involves the reaction of decanoic acid with thiol-containing reagents under specific conditions. For instance, the reaction of decanoic acid with hydrogen sulfide in the presence of a catalyst can yield 10-mercaptodecanoic acid. Another method involves the use of thiourea and subsequent hydrolysis to introduce the mercapto group.
Industrial Production Methods
Industrial production of decanoic acid, 10-mercapto-, often involves the use of deep eutectic solvents (DES) due to their simplicity, low cost, and environmental friendliness. For example, a combination of choline chloride and decanoic acid in a molar ratio of 1:2 can be used to extract and purify the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 10-mercapto-, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
Decanoic acid, 10-mercapto-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of decanoic acid, 10-mercapto-, involves its interaction with various molecular targets and pathways. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Decanoic acid: A saturated fatty acid with similar structural properties but lacks the mercapto group.
10-Hydroxydecanoic acid: Contains a hydroxyl group instead of a mercapto group.
11-Mercaptoundecanoic acid: Similar structure but with an additional carbon atom in the chain.
Uniqueness
Decanoic acid, 10-mercapto-, is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing organic molecules and in studies related to redox biology.
Properties
CAS No. |
147438-23-1 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
10-sulfanyldecanoic acid |
InChI |
InChI=1S/C10H20O2S/c11-10(12)8-6-4-2-1-3-5-7-9-13/h13H,1-9H2,(H,11,12) |
InChI Key |
JXBPIEAAMANDMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


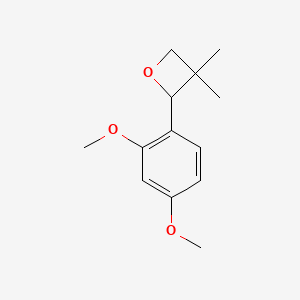
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
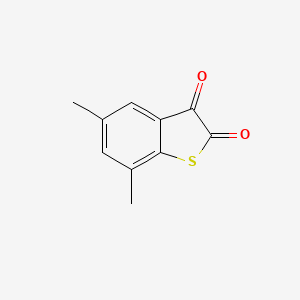
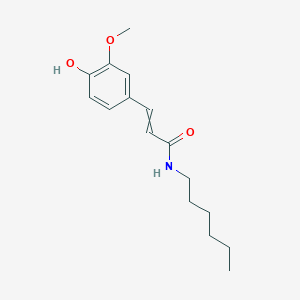
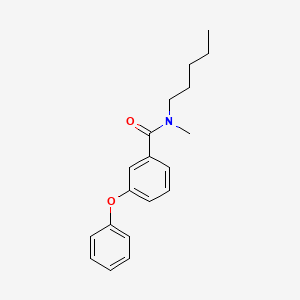
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
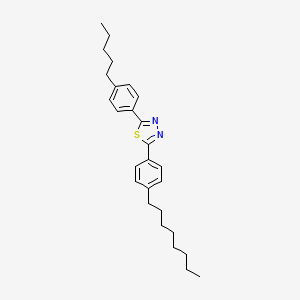
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
